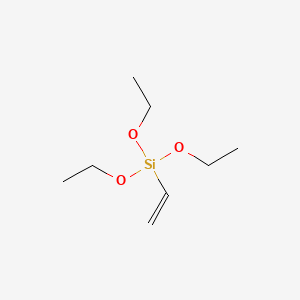
乙烯基三乙氧基硅烷
概述
描述
Vinyltriethoxysilane is an organosilicon compound with the chemical formula (C₂H₅O)₃SiCH=CH₂. It is a colorless liquid that is primarily used as a coupling agent and adhesion promoter. The compound features both a vinyl group and hydrolytically sensitive ethoxysilyl groups, making it bifunctional and suitable for various industrial applications .
科学研究应用
Vinyltriethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: Employed in the surface modification of nanoparticles for drug delivery systems.
Medicine: Utilized in photodynamic therapy by encapsulating photosensitizers.
Industry: Applied in the production of cross-linked polyethylene for electrical insulation and water pipes
作用机制
Target of Action
Vinyltriethoxysilane primarily targets polymer materials and glass fibers . It acts as a cross-linking agent in the manufacture of cross-linked polyethylene (PEX) and as a coupling agent or adhesion promoter for the treatment of glass fibers .
Mode of Action
The compound features both a vinyl group and hydrolytically sensitive ethoxysilyl groups . The alkoxysilane moiety is reactive toward water, and in the presence of moisture, it forms silicon-oxygen-silicon bonds that cross-link the material to cure it . This cross-linking action enhances the mechanical properties of the material .
Biochemical Pathways
The primary biochemical pathway involves the reaction of the alkoxysilane moiety with water, leading to the formation of silicon-oxygen-silicon bonds . This reaction is crucial for the cross-linking of the material and its subsequent curing .
Result of Action
The result of Vinyltriethoxysilane’s action is the formation of cross-linked materials with enhanced mechanical properties . For instance, in the manufacture of cross-linked polyethylene, the compound helps create a material with improved durability and strength . Similarly, when used as an additive in lithium-ion batteries, it enhances the thermal stability of the electrolyte and the cathode by forming a stable surface layer .
Action Environment
The action of Vinyltriethoxysilane is significantly influenced by the presence of moisture. The compound’s alkoxysilane moiety reacts with water to form silicon-oxygen-silicon bonds, which are crucial for the cross-linking and curing of the material . Therefore, the moisture level in the environment can directly impact the efficacy of Vinyltriethoxysilane’s action .
生化分析
Biochemical Properties
Vinyltriethoxysilane plays a significant role in biochemical reactions due to its bifunctional nature . It is used as a monomer and comonomer for polymers . The alkoxysilane moiety is reactive toward water, forming silicon-oxygen-silicon bonds that cross-link the material to cure it . Specific enzymes, proteins, or other biomolecules it interacts with are not mentioned in the available literature.
Cellular Effects
It has been used as an additive to suppress the flammability of a carbonate-based electrolyte in lithium-ion batteries . It was found to not only reduce the flammability of the electrolyte but also enhance the thermal stability of both the electrolyte and the LiCoO2 cathode by forming a stable surface layer .
Molecular Mechanism
The molecular mechanism of Vinyltriethoxysilane involves its reactivity towards water. In the presence of moisture, it forms silicon-oxygen-silicon bonds that cross-link the material to cure it . This property makes it a valuable cross-linking agent in the manufacture of cross-linked polyethylene .
Temporal Effects in Laboratory Settings
It has been used as an additive in lithium-ion batteries, where it was found to enhance the thermal stability of the electrolyte and the LiCoO2 cathode .
准备方法
Synthetic Routes and Reaction Conditions
Vinyltriethoxysilane can be synthesized through the reaction of vinyltrichlorosilane with ethanol in the presence of a base. The reaction typically proceeds as follows:
CH2=CHSiCl3+3C2H5OH→CH2=CHSi(OC2H5)3+3HCl
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups .
Industrial Production Methods
In industrial settings, triethoxyvinylsilane is produced in large-scale batch reactors. The process involves the use of catalysts such as potassium persulfate and sodium metabisulfate, and the reaction is typically conducted at elevated temperatures (around 70°C) for several hours .
化学反应分析
Types of Reactions
Vinyltriethoxysilane undergoes various types of chemical reactions, including:
Hydrolysis and Condensation: In the presence of moisture, the ethoxysilyl groups hydrolyze to form silanols, which can further condense to form siloxane bonds.
Polymerization: The vinyl group can participate in free-radical polymerization reactions.
Grafting: It can be grafted onto other polymers to modify their surface properties.
Common Reagents and Conditions
Hydrolysis: Water or moisture.
Polymerization: Free-radical initiators such as azobisisobutyronitrile (AIBN).
Grafting: Various monomers like styrene and methacrylic acid.
Major Products
Siloxane Polymers: Formed through hydrolysis and condensation.
Grafted Polymers: Modified polymers with improved adhesion and mechanical properties.
相似化合物的比较
Similar Compounds
Vinyltrimethoxysilane: Similar in structure but with methoxy groups instead of ethoxy groups.
(3-Aminopropyl)triethoxysilane: Contains an amino group, making it suitable for different applications.
(3-Glycidyloxypropyl)trimethoxysilane: Contains an epoxy group, used for different coupling applications
Uniqueness
Vinyltriethoxysilane is unique due to its combination of a vinyl group and ethoxysilyl groups, which provide both reactivity and hydrolytic sensitivity. This makes it particularly useful as a coupling agent and adhesion promoter in various industrial and scientific applications .
属性
IUPAC Name |
ethenyl(triethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3Si/c1-5-9-12(8-4,10-6-2)11-7-3/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDBOZPQNFPOLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C=C)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29434-25-1 | |
| Record name | Silane, ethenyltriethoxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29434-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3044463 | |
| Record name | Ethenyl(triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a fruity odor; [Alfa Aesar MSDS] | |
| Record name | Silane, ethenyltriethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vinyltriethoxysilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18204 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
2.28 [mmHg] | |
| Record name | Vinyltriethoxysilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18204 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
78-08-0 | |
| Record name | Vinyltriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinyltriethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, ethenyltriethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethenyl(triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethoxy(vinyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.984 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINYLTRIETHOXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V1TKX755V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B1682992.png)








